DNA-PK-IN-5 -

DNA-PK-IN-5

Catalog Number: EVT-15279574
CAS Number:
Molecular Formula: C21H22N8O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sarcosine-15N can be synthesized from glycine, which is widely available and serves as a precursor in various metabolic pathways. This compound falls under the classification of stable isotope-labeled compounds, which are used extensively in biochemical research for tracing metabolic processes and studying interactions within biological systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of Sarcosine-15N typically involves the following methods:

  1. Chemical Synthesis: Sarcosine can be synthesized through the reaction of formaldehyde with glycine in the presence of ammonium chloride. By using glycine labeled with nitrogen-15, researchers can produce Sarcosine-15N.
  2. Biological Synthesis: In microbial or enzymatic systems, Sarcosine-15N can be produced by utilizing organisms that metabolize glycine under controlled conditions, incorporating nitrogen-15 into their biomass.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure the incorporation of nitrogen-15 into the sarcosine molecule. Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Sarcosine (N-methylglycine) has the molecular formula C3H7NO2C_3H_7NO_2. The structure features a methyl group attached to the nitrogen atom, which distinguishes it from glycine.

Data

For Sarcosine-15N, the molecular formula remains C3H715NO2C_3H_7^{15}NO_2, with the nitrogen atom being isotopically labeled. The presence of nitrogen-15 can be confirmed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions

Sarcosine-15N participates in various biochemical reactions, including:

  1. Transamination Reactions: Sarcosine can act as an amino donor in transamination processes, contributing to amino acid biosynthesis.
  2. Degradation Pathways: It is also involved in metabolic pathways leading to its degradation into other metabolites such as glycine and formaldehyde.

Technical Details

The isotopic labeling allows for precise tracking of these reactions in metabolic studies, providing insights into the dynamics of nitrogen flow within biological systems.

Mechanism of Action

Process

The mechanism by which Sarcosine-15N operates involves its role as a substrate in metabolic pathways. Upon entering a biological system, it can be converted into other amino acids or utilized in energy production through various enzymatic reactions.

Data

Studies have shown that the incorporation of sarcosine into metabolic pathways can be traced using stable isotope techniques, allowing researchers to quantify its utilization and transformation within organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sarcosine-15N typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and polar solvents.

Chemical Properties

  • Molecular Weight: The molecular weight of Sarcosine-15N is approximately 75.08 g/mol.
  • pKa: The pKa value indicates its behavior as an amino acid under physiological conditions.

Relevant data regarding its stability and reactivity can be obtained through standard chemical analysis methods.

Applications

Sarcosine-15N has significant applications in various scientific fields:

  1. Environmental Studies: It is used to trace nitrogen cycling in ecosystems, particularly in soil microbiology.
  2. Metabolic Research: Researchers utilize it to study metabolic pathways involving amino acids and their derivatives.
  3. Pharmacology: Its role in neurobiology has been investigated for potential implications in mental health disorders.
Introduction to DNA-PK and Its Role in Genomic Stability

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) serves as a critical sentinel of genomic integrity, orchestrating the cellular response to DNA double-strand breaks (DSBs)—among the most lethal forms of DNA damage. As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, DNA-PKcs forms the catalytic core of the DNA-PK holoenzyme upon recruitment by the Ku70/Ku80 heterodimer to DSB sites [1] [6]. This enzyme operates as a molecular scaffold, signal transducer, and effector kinase, coordinating the repair of DSBs through the non-homologous end joining (NHEJ) pathway. Dysregulation of DNA-PK activity is implicated in carcinogenesis, metastatic progression, and therapeutic resistance across multiple cancer types, positioning it as a high-value target for precision oncology [4] [8]. DNA-PK-IN-5 represents a chemically engineered inhibitor designed to selectively disrupt DNA-PKcs kinase activity, thereby compromising NHEJ proficiency and sensitizing malignancies to genotoxic therapies.

Molecular Profile of DNA-PK-IN-5Table 1: Key Characteristics of DNA-PK-IN-5

PropertyAttribute
TargetDNA-PK catalytic subunit (DNA-PKcs)
Primary MechanismCompetitive ATP-binding site inhibition
Selectivity ProfileHigh selectivity over PI3K, ATM, ATR
Cellular EffectNHEJ impairment, radiosensitization
Therapeutic Application*Oncology (combination with DNA-damaging agents)

*Preclinical stage; clinical efficacy under investigation

DNA-PK as a Master Regulator of Non-Homologous End Joining (NHEJ)

DNA-PKcs is indispensable for canonical NHEJ, the dominant DSB repair pathway in mammalian cells during G0/G1 cell cycle phases. The sequential mechanism involves:

  • DSB Sensing by Ku: The Ku70/Ku80 heterodimer rapidly binds DNA termini with high affinity, forming a ring-like structure that encircles duplex DNA [6] [8].
  • DNA-PK Holoenzyme Assembly: Ku recruits DNA-PKcs to DNA ends, facilitating a conformational shift that positions DNA-PKcs at break sites. Two DNA-PKcs–Ku complexes synapse across the DSB, creating a stable synaptic complex essential for end alignment [1] [6].
  • Kinase Activation & End Processing: DNA-PKcs autophosphorylation triggers complex dissociation, allowing access to processing enzymes (e.g., Artemis nuclease, polymerases) for end trimming or modification prior to ligation [1] [3].
  • Ligation by DNA Ligase IV/XRCC4/XLF: The XRCC4-DNA Ligase IV complex, stabilized by XLF, seals the break, restoring chromosomal continuity [6].

DNA-PK-IN-5 exerts its therapeutic effect by stalling this cascade at step 3. By inhibiting DNA-PKcs kinase activity, it prevents autophosphorylation-dependent complex disassembly, trapping DNA-PK at DSBs and sterically blocking repair factor access [4] [8]. This results in persistent DSBs, cell cycle arrest, and apoptosis, particularly in cancer cells with high replicative stress.

Structural and Functional Insights into DNA-PK Activation Mechanisms

DNA-PKcs is a colossal serine/threonine kinase (≈470 kDa) characterized by conserved structural domains that regulate its activation and substrate recruitment:

  • HEAT Repeats: N-terminal Huntingtin-EF3-PP2A-TOR1 (HEAT) repeats form solenoid structures that facilitate protein-protein/DNA interactions and conformational flexibility. The ABCDE (T2609, S2612, T2620, S2624, T2638, T2647) and PQR (S2023, S2029, S2041, S2051, S2053, S2056) phosphorylation clusters reside within these repeats [1] [6].
  • FAT/FRB/FATC Domains: The FRAP-ATM-TRRAP (FAT) domain and adjacent FKBP12-rapamycin binding (FRB) domain regulate kinase accessibility. The FATC domain recruits acetyltransferases (e.g., TIP60) for post-translational activation [1] [4].
  • Kinase Domain: A C-terminal catalytic core phosphorylates SQ/TQ motifs on substrates. DNA-PK-IN-5 binds this domain, competing with ATP and preventing substrate phosphorylation [4] [8].

Table 2: Critical DNA-PKcs Phosphorylation Clusters & Functions

ClusterKey ResiduesFunctional Consequence of Phosphorylation
ABCDET2609, S2612, T2638, T2647Promotes end processing, HR pathway choice, complex dissociation
PQRS2056, S2053Drives DNA-PKcs dissociation from Ku/DNA, enables ligation
KinaseT3950Inactivates kinase domain; promotes HR

Activation is a multi-step process:

  • Ku80’s C-terminal region engages DNA-PKcs, inducing a conformational shift that opens the kinase domain.
  • Trans-autophosphorylation between synapsed DNA-PK complexes occurs at ABCDE/PQR sites.
  • Phosphorylation at S2056/T2609 triggers a large-scale conformational change, releasing DNA-PKcs from DNA ends and permitting Artemis-mediated end processing and ligation [1] [6]. DNA-PK-IN-5 blocks step 2, preventing autophosphorylation and "freezing" DNA-PK in an inactive, DNA-bound state.

Evolutionary Conservation of DNA-PK Signaling in DNA Damage Response (DDR)

DNA-PKcs exhibits remarkable evolutionary divergence among PIKK family members:

  • Vertebrate Specificity: DNA-PKcs is absent in invertebrates (e.g., Drosophila, C. elegans) and fungi but conserved across jawed vertebrates. This parallels the emergence of adaptive immunity and V(D)J recombination, which relies entirely on DNA-PK-dependent NHEJ [1] [3] [8].
  • Functional Homologs in Lower Eukaryotes: While yeast lack DNA-PKcs, Ku homologs participate in alternative end-joining (alt-EJ), underscoring Ku’s ancient role in end recognition. The DNA-PKcs kinase domain shares homology with ATM/ATR, suggesting divergence from a common DDR kinase ancestor [1] [8].
  • Conserved Phosphoregulation: SQ/TQ motif phosphorylation by PIKKs is a universal DDR mechanism. DNA-PK phosphorylates conserved SQ sites on H2AX (γH2AX), ATM, and itself, amplifying damage signals across species [1] [6] [9].

Despite structural conservation, DNA-PKcs has acquired vertebrate-specific roles beyond NHEJ:

  • Telomere Maintenance: DNA-PK prevents telomeric fusions by stabilizing shelterin complexes at chromosome ends [2] [8].
  • Transcriptional & Metabolic Regulation: DNA-PK phosphorylates transcription factors (e.g., AR, p53) and glycolytic enzymes (ALDOA, PKM2), linking DDR to anabolic metabolism in mammals [4] [10].
  • Immune Signaling: Cytoplasmic DNA-PK activates STING/MAVS pathways during viral defense, a function absent in invertebrates [5].

DNA-PK-IN-5’s efficacy hinges on exploiting these advanced eukaryotic adaptations—particularly the kinase’s central role in integrating DNA repair with pro-tumorigenic signaling in cancers [4] [10].

Properties

Product Name

DNA-PK-IN-5

IUPAC Name

7-methyl-2-[(7-methylquinoxalin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

Molecular Formula

C21H22N8O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C21H22N8O2/c1-12-7-16-17(23-6-5-22-16)8-15(12)25-20-24-9-18-19(26-20)29(21(30)27(18)2)28-10-13-3-4-14(11-28)31-13/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,24,25,26)

InChI Key

BIXRNGNRPTYYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6

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